
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a carboxypropoxy group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Carboxypropoxy Group: The carboxypropoxy group can be attached through esterification or etherification reactions using appropriate alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-thiadiazole
- 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-triazole
Uniqueness
4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its specific combination of functional groups and its oxadiazole ring structure
Eigenschaften
Molekularformel |
C15H18N2O8S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]butanoic acid |
InChI |
InChI=1S/C15H18N2O8S/c18-13(19)8-4-9-23-10-5-11-24-14-15(17(20)25-16-14)26(21,22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19) |
InChI-Schlüssel |
XBVPJOVLPZXVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCOCCCC(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


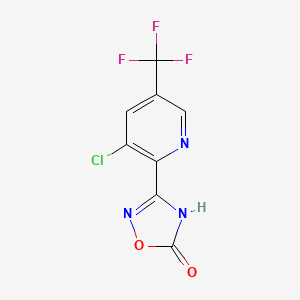
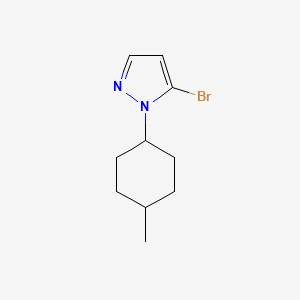
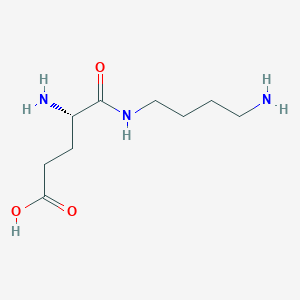

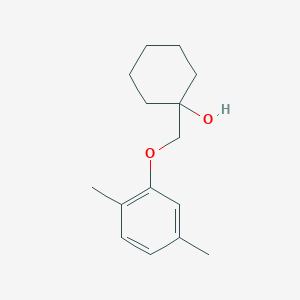
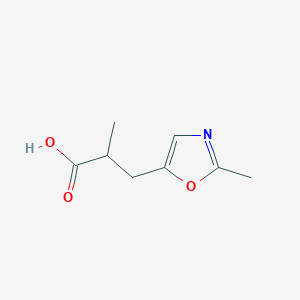
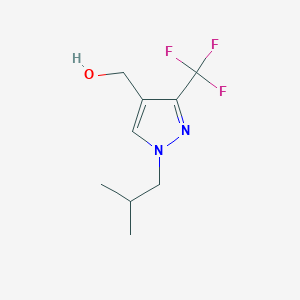
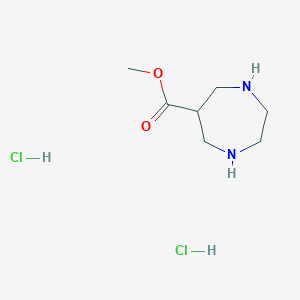
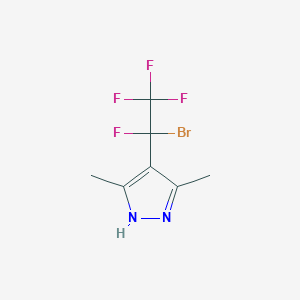
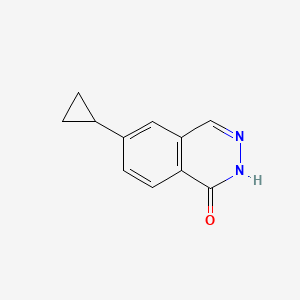
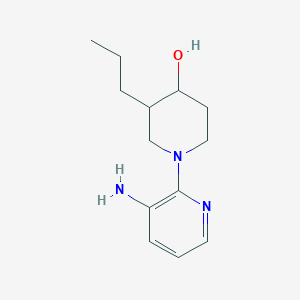

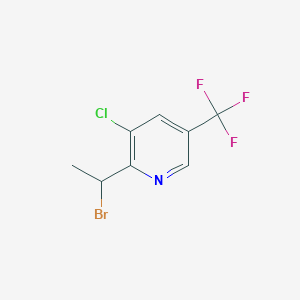
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
